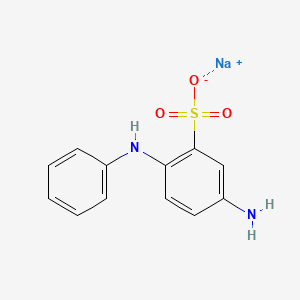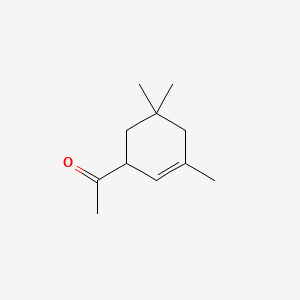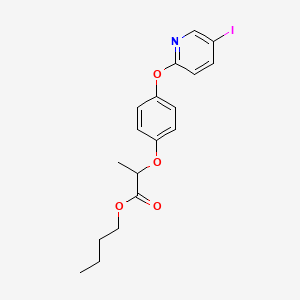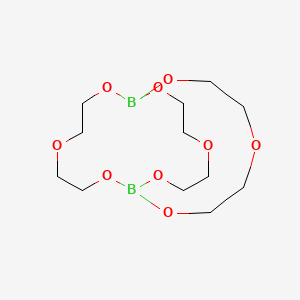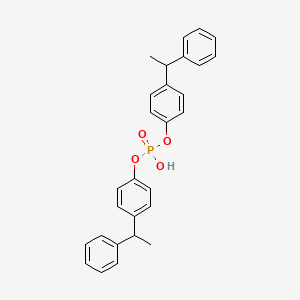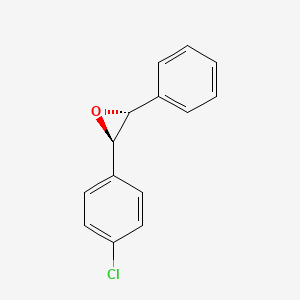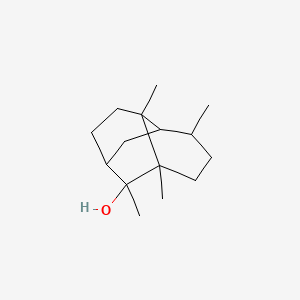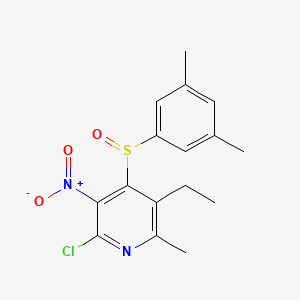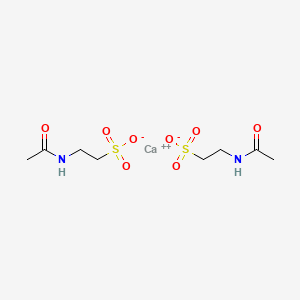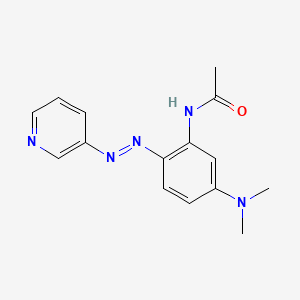
Ccris 6474
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ccris 6474, also known by its chemical formula C15H17N5O, is a specialty chemical compound used in various scientific and industrial applications . This compound is known for its unique properties and versatility, making it a valuable asset in multiple fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ccris 6474 involves several steps, starting with the preparation of the core structure through a series of chemical reactionsThe reaction conditions often involve the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized processes that ensure consistency and efficiency. These methods often involve continuous flow reactors and automated systems to maintain precise control over reaction conditions. The use of high-purity starting materials and advanced purification techniques is crucial to achieving the desired quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Ccris 6474 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its functionality for specific applications .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s properties for targeted applications .
Applications De Recherche Scientifique
Ccris 6474 has a wide range of scientific research applications, making it a valuable compound in various fields :
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Employed in biochemical assays and as a probe for studying biological processes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty materials and as an intermediate in chemical manufacturing.
Mécanisme D'action
The mechanism of action of Ccris 6474 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, modulating their activity and influencing various biochemical processes. The exact pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Ccris 6474 can be compared with other similar compounds to highlight its uniqueness :
Similar Compounds: Compounds with similar structures or functional groups, such as Ccris 6475 and Ccris 6476.
Uniqueness: this compound stands out due to its specific chemical structure, which imparts unique properties and reactivity. Its versatility and wide range of applications make it a valuable compound in scientific research and industrial processes.
Propriétés
Numéro CAS |
59405-62-8 |
|---|---|
Formule moléculaire |
C15H17N5O |
Poids moléculaire |
283.33 g/mol |
Nom IUPAC |
N-[5-(dimethylamino)-2-(pyridin-3-yldiazenyl)phenyl]acetamide |
InChI |
InChI=1S/C15H17N5O/c1-11(21)17-15-9-13(20(2)3)6-7-14(15)19-18-12-5-4-8-16-10-12/h4-10H,1-3H3,(H,17,21) |
Clé InChI |
SSTXRXBEFLNCQG-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=C(C=CC(=C1)N(C)C)N=NC2=CN=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


